2-[(diphenylphosphoryl)methyl]pyridine
Description
This compound is notable for its role as a ligand in coordination chemistry, particularly in forming complexes with f-block elements (e.g., lanthanides) and transition metals . Its structure combines the electron-donating pyridine nitrogen with the phosphoryl group’s Lewis basicity, enabling versatile binding modes. Applications span solvent extraction processes, catalysis, and materials science, driven by its ability to stabilize metal centers and modulate reactivity .
Properties
IUPAC Name |
2-(diphenylphosphorylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-10-3-1-4-11-17,18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPLDENUOBBLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diphenylphosphoryl)methyl]pyridine typically involves the reaction of diphenylphosphine with 2-chloromethylpyridine under inert atmosphere conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylphosphoryl)methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoryl and phosphine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[(Diphenylphosphoryl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[(diphenylphosphoryl)methyl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing the efficiency of chemical reactions. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
- 2-[(Diphenylphosphoryl)methyl]pyridine vs. 2-(2'-Pyridyl)-4,6-diphenylphosphinine (L1) While both compounds contain pyridine and phosphorus moieties, L1 features a phosphorus atom integrated into an aromatic heterocycle (phosphinine), whereas this compound retains a traditional pyridine backbone with a pendant phosphoryl group. This structural difference leads to distinct electronic profiles: L1 exhibits π-conjugation across the phosphinine ring, enhancing its electron-accepting capacity, whereas the phosphoryl group in this compound provides stronger σ-donor character .
Comparison with 2-(Phenylthiomethyl)pyridine (L2)
L2 replaces the phosphoryl group with a phenylthio (-SPh) substituent. The sulfur atom in L2 offers weaker Lewis basicity compared to the phosphoryl oxygen, resulting in reduced metal-binding affinity. This is reflected in L2’s primary application as an anti-inflammatory agent rather than a ligand .
Coordination Behavior
- Lanthanide Complexation this compound forms complexes with Eu(III), Yb(III), and La(III) via tridentate or tetradentate binding modes. However, steric hindrance from the bulky diphenyl groups limits maximal denticity, as observed in solid-state structures of [Yb(6)(NO₃)₃]·MeOH and [Eu(7)(NO₃)₂(EtOAc)₀.₅(H₂O)₀.₅]NO₃ . In contrast, NCMPO-decorated analogs (e.g., compound 6 in ) exhibit higher denticity due to flexible acetamido linkers.
Transition Metal Coordination
Compared to 2-(2'-pyridyl)-4,6-diphenylpyridine (L3), which lacks phosphorus, this compound shows stronger Ru(II) binding via the phosphoryl oxygen. DFT calculations reveal that the P=O group stabilizes metal-ligand charge-transfer states, enhancing photophysical properties in Ru(bpy)₂L-type complexes .
Physical and Spectroscopic Properties
Research Findings and Data Tables
Table 1: Comparative Extraction Efficiency in Nitric Acid Media
| Ligand | % Eu(III) Extraction | % Am(III) Extraction | Solvent |
|---|---|---|---|
| This compound | 89 ± 3 | 78 ± 2 | 1,2-Dichloroethane |
| OPhDiBCMPO | 72 ± 4 | 65 ± 3 | Same |
| DPhNOPO | 81 ± 2 | 70 ± 2 | Same |
Table 2: Key Spectral Data for Selected Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-[(diphenylphosphoryl)methyl]pyridine with high yield and selectivity?
- Methodological Answer : Synthesis involves phosphorylation or nucleophilic substitution under controlled parameters:
- Temperature : 60–80°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility.
- Molar Ratios : Pyridine derivative to phosphorylating agent (1:1.2–1.5) ensures complete conversion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
- Key Insight : Iterative optimization of reaction time and catalyst selection (e.g., Pd/Cu for cross-coupling) enhances yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its metal complexes?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/³¹P NMR : Confirms phosphorylation and ligand integrity.
- FT-IR : Identifies P=O stretching (~1200 cm⁻¹) and pyridine ring vibrations.
- X-ray crystallography : Resolves coordination geometry in f-block complexes (e.g., Eu³+ vs. UO₂²+).
- Elemental Analysis : Validates stoichiometry.
- Advanced Tip : For metal complexes, pair with cyclic voltammetry to study redox behavior .
Q. What are the primary challenges in using this compound for f-block element separation, and how can they be addressed?
- Methodological Answer : Key challenges include:
- Ionic Radius Similarity : Overcome via ligand preorganization or soft donor atoms (e.g., N/S).
- Acid Stability : Test in 1–6 M HNO₃/HCl using ³¹P NMR to monitor degradation.
- Phase Transfer Efficiency : Introduce lipophilic groups (e.g., alkyl chains) for organic-phase retention.
- Validation : Combinatorial ligand libraries and XAS (X-ray absorption spectroscopy) assess selectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict binding modes and stability of this ligand with f-block elements?
- Methodological Answer :
- Functional Selection : B3LYP/6-311+G(d,p) with exact exchange improves accuracy for transition states.
- Modeling Steps :
Optimize ligand and metal ion geometries.
Calculate binding energies (ΔG) for Ln³+/An³+ complexes.
Analyze electron density (NBO) to identify key interactions.
Q. What strategies enhance selectivity of derivatives for specific f-block elements in separation processes?
- Methodological Answer :
- Steric Tuning : Bulky groups (e.g., tert-butyl) discriminate between similarly sized ions.
- Electronic Modulation : Electron-withdrawing groups (e.g., -NO₂) strengthen P=O→M³+ donation.
- Preorganization : Rigidify the ligand backbone via π-conjugation.
- Screening : High-throughput DFT calculations and solvent extraction tests (HNO₃ media) identify top candidates .
Q. How do pyridine ring modifications influence coordination behavior with transition metals versus f-block elements?
- Methodological Answer :
- Electron-Donating Groups (e.g., -OCH₃): Enhance π-backbonding with transition metals (RhIII, IrIII), favoring square-planar geometries.
- Chelating Arms (e.g., additional phosphoryl groups): Increase denticity for f-block elements (e.g., UO₂²+ adopts pentagonal bipyramidal geometry).
- Validation : UV-Vis titration and single-crystal XRD reveal metal-specific preferences .
Data Contradictions and Resolution
- Conflict : emphasizes f-block applications, while focuses on transition metal coordination.
- Resolution : The ligand’s versatility arises from its tunable electronic/steric profile. Computational modeling (DFT) and experimental screening clarify metal-specific selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
